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Abstract
This technical guide provides a comprehensive overview of 1-bromobut-1-yne, a versatile

haloalkyne building block in organic synthesis. The document details its chemical properties,

spectroscopic data, and key synthetic protocols. Emphasis is placed on its preparation and its

application in carbon-carbon bond-forming reactions, particularly the Sonogashira coupling.

Detailed experimental procedures and data are presented to facilitate its use in research and

development settings.

Introduction
1-Bromobut-1-yne, with the IUPAC name 1-bromobut-1-yne, is a chemical compound of

significant interest in organic synthesis.[1] Its structure, featuring a terminal alkyne functional

group substituted with a bromine atom, makes it a valuable precursor for the introduction of a

butynyl moiety into a wide range of molecular scaffolds. This guide aims to provide

researchers, scientists, and drug development professionals with a detailed understanding of

its properties and synthetic utility.

Chemical and Physical Properties
1-Bromobut-1-yne is a liquid at room temperature. A summary of its key chemical and physical

properties is presented in Table 1.
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Property Value Reference

IUPAC Name 1-bromobut-1-yne [1]

CAS Number 50405-39-5 [1]

Molecular Formula C4H5Br [1]

Molecular Weight 132.99 g/mol [1]

Canonical SMILES CCC#CBr [1]

Computed XLogP3 2.4 [1]

Exact Mass 131.95746 Da [1]

Monoisotopic Mass 131.95746 Da [1]

Topological Polar Surface Area 0 Å² [1]

Heavy Atom Count 5 [1]

Complexity 62.2 [1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromobut-1-
yne. The following sections provide an overview of its expected spectroscopic signatures, with

comparative data from the analogous saturated compound, 1-bromobutane, where direct data

for 1-bromobut-1-yne is not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum: The ¹³C NMR spectrum of 1-bromobut-1-yne has been reported.[1] The

key chemical shifts are summarized in Table 2.
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Carbon Atom Chemical Shift (ppm)

C1 (≡C-Br) ~40-50

C2 (≡C-CH₂) ~80-90

C3 (-CH₂-) ~20-30

C4 (-CH₃) ~10-15

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The

values presented are approximate based on typical ranges for similar compounds.

¹H NMR Spectrum: While a publicly available high-resolution ¹H NMR spectrum for 1-
bromobut-1-yne is not readily available, the expected chemical shifts and multiplicities can be

predicted based on its structure. For comparison, the ¹H NMR spectrum of 1-bromobutane

shows four distinct signals corresponding to the different proton environments.[2]

Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

-CH₂- (next to C≡C) ~2.2-2.4 Quartet (q)

-CH₃ ~1.0-1.2 Triplet (t)

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromobut-1-yne is expected to show characteristic absorption bands for

the alkyne and carbon-bromine bonds. While a specific spectrum for 1-bromobut-1-yne is not

provided, the typical IR absorption regions for its functional groups are listed in Table 3. For

comparison, the C-Br stretching vibration in 1-bromobutane is observed in the range of 550-

750 cm⁻¹.[3]
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Functional Group Characteristic Absorption (cm⁻¹)

C≡C stretch ~2100-2260 (weak or absent due to symmetry)

C-H stretch (alkyl) ~2850-3000

C-Br stretch ~500-600

Mass Spectrometry (MS)
The mass spectrum of 1-bromobut-1-yne will exhibit a characteristic isotopic pattern for

bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in

two molecular ion peaks (M and M+2) of almost equal intensity. The expected fragmentation

patterns would involve the loss of a bromine radical and cleavage of the alkyl chain. The mass

spectrum of 1-bromobutane shows a similar M and M+2 pattern for the molecular ion and any

bromine-containing fragments.[4][5]

Ion m/z (for ⁷⁹Br/⁸¹Br) Description

[C₄H₅Br]⁺ (Molecular Ion) 132/134 Parent ion

[C₄H₅]⁺ 53 Loss of Br radical

[C₂H₅]⁺ 29 Cleavage of the C-C bond

Experimental Protocols
Synthesis of 1-Bromobut-1-yne
A common method for the synthesis of 1-haloalkynes is the reaction of a terminal alkyne with a

halogenating agent in the presence of a base or a silver catalyst. The following is a

representative protocol for the synthesis of 1-bromobut-1-yne from 1-butyne.

Reaction:
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1-Butyne

1-Bromobut-1-yneNBS, AgNO₃ (cat.)

Acetone

Click to download full resolution via product page

Figure 1: Synthesis of 1-Bromobut-1-yne from 1-Butyne.

Materials:

1-Butyne

N-Bromosuccinimide (NBS)

Silver nitrate (AgNO₃)

Acetone

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

To a solution of 1-butyne (1.0 eq) in acetone at 0 °C is added N-bromosuccinimide (1.1 eq)

and a catalytic amount of silver nitrate (0.1 eq).
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The reaction mixture is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

The solvent is removed under reduced pressure.

The residue is taken up in diethyl ether and washed sequentially with saturated aqueous

sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by distillation or column chromatography on silica gel to afford

1-bromobut-1-yne.

Sonogashira Coupling using 1-Bromobut-1-yne
1-Bromobut-1-yne is an excellent substrate for Sonogashira coupling reactions, which form a

carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following is a

representative protocol for the coupling of 1-bromobut-1-yne with an aryl iodide.

Reaction Workflow:
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Reactants & Catalysts

Reaction

Workup & Purification

1-Bromobut-1-yne

Mix reactants and catalysts in solvent (e.g., THF)

Aryl Iodide Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N)

Stir at room temperature under inert atmosphere

Quench reaction

Extract with organic solvent

Dry and concentrate

Purify by column chromatography

Coupled Product

Click to download full resolution via product page

Figure 2: General workflow for the Sonogashira coupling of 1-Bromobut-1-yne.
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Materials:

1-Bromobut-1-yne

Aryl iodide (e.g., iodobenzene)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Tetrahydrofuran (THF), anhydrous

Diethyl ether

Saturated aqueous ammonium chloride solution

Brine

Anhydrous sodium sulfate

Procedure:

To a stirred solution of the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in

anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine

(2.0 eq).

1-Bromobut-1-yne (1.2 eq) is then added dropwise to the reaction mixture.

The reaction is stirred at room temperature and monitored by TLC.

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride

solution and extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo.
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The residue is purified by flash column chromatography on silica gel to afford the desired

coupled product.

Multi-step Synthesis Application
1-Bromobut-1-yne can be a key intermediate in the synthesis of more complex molecules.

The following diagram illustrates a potential multi-step synthesis where 1-bromobut-1-yne is

first synthesized and then used in a subsequent Sonogashira coupling reaction.

1-Butyne 1-Bromobut-1-yne
NBS, AgNO₃

Coupled Product

Sonogashira Coupling

Aryl Halide

Click to download full resolution via product page

Figure 3: A multi-step synthetic pathway involving 1-Bromobut-1-yne.

This pathway highlights the utility of 1-bromobut-1-yne as a bridge between simple starting

materials and more complex, functionalized products, which is of particular interest in the fields

of medicinal chemistry and materials science.

Conclusion
1-Bromobut-1-yne is a valuable and versatile reagent in organic synthesis. Its ability to

participate in a variety of coupling reactions, most notably the Sonogashira coupling, makes it a

key building block for the construction of complex organic molecules. This guide has provided a

detailed overview of its properties, spectroscopic data, and essential experimental protocols to

aid researchers in its effective utilization. The presented data and procedures are intended to

serve as a practical resource for the synthesis and application of this important haloalkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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